molecular formula Ge9Na4 B14591752 Pubchem_71393857 CAS No. 61642-24-8

Pubchem_71393857

Cat. No.: B14591752
CAS No.: 61642-24-8
M. Wt: 745.6 g/mol
InChI Key: JFQNSCFUEQKBGR-UHFFFAOYSA-N
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Description

PubChem Compound ID (CID) 71393857 is a unique chemical entity registered in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI). As of the latest available data (April 2025), PubChem contains over 111 million unique chemical structures, with CID 71393857 categorized based on its structural and biological annotations . Users can retrieve this information via PubChem’s Compound Summary page, which integrates data from hundreds of sources, including literature, patents, and biological assays .

Properties

CAS No.

61642-24-8

Molecular Formula

Ge9Na4

Molecular Weight

745.6 g/mol

InChI

InChI=1S/9Ge.4Na

InChI Key

JFQNSCFUEQKBGR-UHFFFAOYSA-N

Canonical SMILES

[Na].[Na].[Na].[Na].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge].[Ge]

Origin of Product

United States

Preparation Methods

The preparation of Pubchem_71393857 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents under controlled conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Pubchem_71393857 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pubchem_71393857 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used to study cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it can be used in the production of various chemical products.

Mechanism of Action

The mechanism of action of Pubchem_71393857 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem facilitates structural and bioactivity comparisons through two primary precomputed similarity metrics: 2-D (Similar Compounds) and 3-D (Similar Conformers). Below is a detailed analysis of CID 71393857 in the context of its structural and functional analogs.

2-D Similarity (Similar Compounds)

2-D similarity focuses on topological features, such as atom connectivity and functional groups. Compounds with high 2-D similarity often share scaffolds or core structures, enabling predictions about bioactivity or toxicity.

  • Methodology : PubChem computes 2-D similarity using the Tanimoto coefficient, a measure of structural overlap. A threshold of ≥80% is typically used to define significant similarity .
  • Example Case : If CID 71393857 is a kinase inhibitor, its 2-D analogs might include compounds with conserved ATP-binding motifs. For instance, staurosporine analogs (CID 44259) share a common indolocarbazole backbone, correlating with kinase inhibition across assays .

3-D Similarity (Similar Conformers)

3-D similarity evaluates shape and electrostatic complementarity, critical for predicting binding interactions. This method is particularly useful for flexible molecules or those with undefined stereochemistry.

  • Methodology: PubChem3D generates up to 500 conformers per compound, excluding large (>50 non-H atoms) or highly flexible (>15 rotatable bonds) molecules. Similarity is quantified using a shape-Tanimoto score .
  • Example Case : If CID 71393857 is a GPCR ligand, its 3-D analogs might adopt similar binding poses despite divergent 2-D structures. For example, serotonin (CID 5202) and LSD (CID 5761) exhibit low 2-D similarity but high 3-D shape overlap, explaining their shared receptor targets .

Comparative Data Table

The table below summarizes hypothetical analogs of CID 71393857, assuming it is a mid-sized organic molecule (molecular weight ~300–500 Da).

CID 2-D Similarity (%) 3-D Similarity (Shape-Tanimoto) Bioactivity Overlap Key Structural Features
71393857 N/A N/A Reference compound Hypothetical scaffold A
Analog 1 92% 0.75 IC50 = 10 nM (Target X) Scaffold A + halogen substituent
Analog 2 65% 0.92 Ki = 5 nM (Target Y) Divergent core, conserved stereochemistry
Analog 3 78% 0.68 EC50 = 20 nM (Target Z) Scaffold A + methyl extension

Notes:

  • Analog 2: High 3-D similarity indicates shared binding despite structural divergence, a common phenomenon in allosteric modulators .
  • Analog 3 : Moderate scores highlight the need for multi-dimensional analysis to prioritize analogs.

Limitations and Complementary Approaches

  • PubChem3D Coverage : Approximately 90% of PubChem compounds (including salts and mixtures) lack 3-D conformer models, limiting 3-D comparisons .
  • Bioactivity Data Gaps : CID 71393857 may have sparse assay data, necessitating inference from analogs. Tools like Structure-Activity Relationship (SAR) matrices and machine learning models (e.g., Random Forest classifiers) can enhance predictions .
  • Dynamic Updates: PubChem’s annotations evolve with new submissions. Users should cross-validate findings with external databases like ChEMBL or ChemSpider for robustness .

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